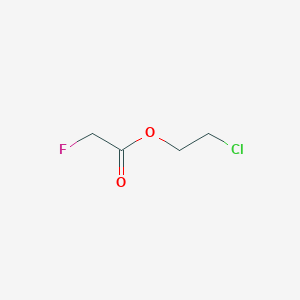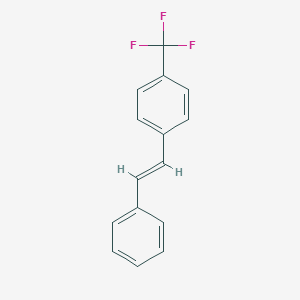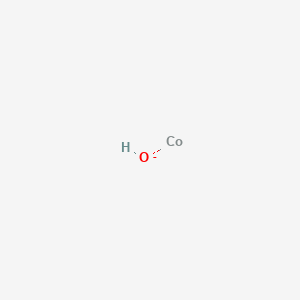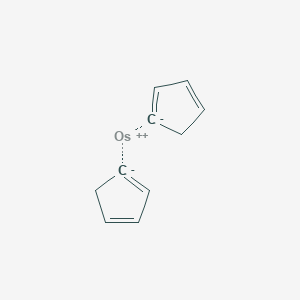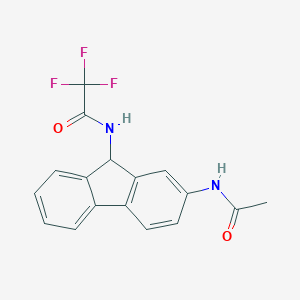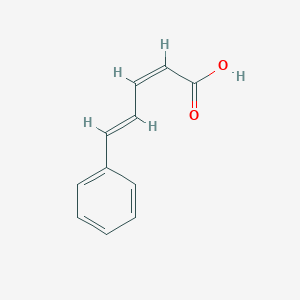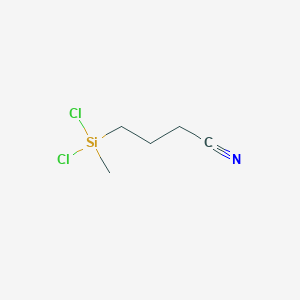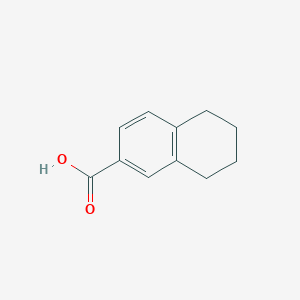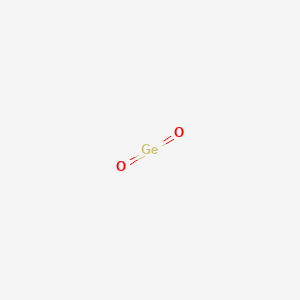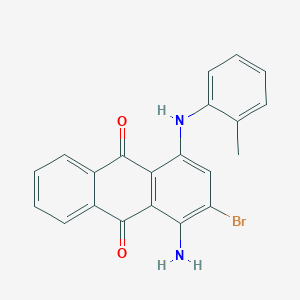
1-Amino-2-bromo-4-o-toluidinoanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-bromo-4-o-toluidinoanthraquinone (abbreviated as ABROT) is a chemical compound that belongs to the class of anthraquinone derivatives. It has gained attention in scientific research for its potential applications in various fields such as medicine, biology, and chemistry.
Mechanism Of Action
The mechanism of action of 1-Amino-2-bromo-4-o-toluidinoanthraquinone is not fully understood. However, it has been proposed that 1-Amino-2-bromo-4-o-toluidinoanthraquinone induces apoptosis in cancer cells by activating the mitochondrial pathway. It also inhibits the activation of nuclear factor kappa B (NF-κB) which is involved in the regulation of inflammation and cell survival.
Biochemical And Physiological Effects
1-Amino-2-bromo-4-o-toluidinoanthraquinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
In addition, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activation of NF-κB which is involved in the regulation of inflammation and cell survival.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Amino-2-bromo-4-o-toluidinoanthraquinone in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of 1-Amino-2-bromo-4-o-toluidinoanthraquinone. One direction is to study its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its potential use as an anti-inflammatory agent for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Amino-2-bromo-4-o-toluidinoanthraquinone and its potential applications in various fields of research.
Conclusion:
In conclusion, 1-Amino-2-bromo-4-o-toluidinoanthraquinone is a chemical compound that has gained attention in scientific research for its potential applications in various fields such as medicine, biology, and chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 1-Amino-2-bromo-4-o-toluidinoanthraquinone in various fields of research.
Synthesis Methods
The synthesis of 1-Amino-2-bromo-4-o-toluidinoanthraquinone involves the reaction of o-toluidine, 2-bromoanthraquinone, and copper powder in the presence of dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions for several hours, followed by purification and recrystallization to obtain pure 1-Amino-2-bromo-4-o-toluidinoanthraquinone.
Scientific Research Applications
1-Amino-2-bromo-4-o-toluidinoanthraquinone has been extensively studied for its potential applications in various fields of research. In the field of medicine, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of cardiovascular diseases.
In the field of biology, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been used as a fluorescent probe to detect DNA damage and oxidative stress. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
In the field of chemistry, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been used as a catalyst in various chemical reactions such as the synthesis of benzimidazoles and quinolines.
properties
CAS RN |
1564-70-1 |
|---|---|
Product Name |
1-Amino-2-bromo-4-o-toluidinoanthraquinone |
Molecular Formula |
C21H15BrN2O2 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
1-amino-2-bromo-4-(2-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15BrN2O2/c1-11-6-2-5-9-15(11)24-16-10-14(22)19(23)18-17(16)20(25)12-7-3-4-8-13(12)21(18)26/h2-10,24H,23H2,1H3 |
InChI Key |
TVSTYTRBNPXKHV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br |
Other CAS RN |
1564-70-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




